what is the structure of 1-dimethylamino-2-propanol
what is the structure of 1-dimethylamino-2-propanol
An In-depth Technical Guide to 1-Dimethylamino-2-propanol
Introduction
1-Dimethylamino-2-propanol, also known as dimepranol, is a chiral amino alcohol that serves as a versatile building block in organic synthesis and holds significance in the pharmaceutical industry.[1][2] Its bifunctional nature, containing both a hydroxyl group and a tertiary amine, allows it to participate in a wide array of chemical reactions.[3] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in research and drug development.
Chemical Structure and Properties
1-Dimethylamino-2-propanol is a clear, colorless to light yellow liquid.[4][5] It is miscible with water and flammable.[2][4][5] The molecule contains a stereocenter at the second carbon atom, and thus exists as two enantiomers, (S)-(+)-1-dimethylamino-2-propanol and (R)-(-)-1-dimethylamino-2-propanol.
Below is a diagram illustrating the chemical structure of 1-dimethylamino-2-propanol.
Caption: Chemical Structure of 1-Dimethylamino-2-propanol
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| IUPAC Name | 1-(Dimethylamino)propan-2-ol[2][6] |
| CAS Number | 108-16-7[7] |
| Molecular Formula | C5H13NO[7] |
| Molecular Weight | 103.16 g/mol [8] |
| SMILES | CC(O)CN(C)C[6] |
| InChI | 1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3 |
| InChIKey | NCXUNZWLEYGQAH-UHFFFAOYSA-N[7] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Clear colorless to yellow liquid[4][5] |
| Density | 0.837 g/mL at 25 °C |
| Boiling Point | 121-127 °C[2] |
| Melting Point | -85 °C |
| Flash Point | 26 °C |
| Refractive Index | n20/D 1.419 |
| Solubility | Miscible in water[2][4] |
| pH | 11 (100g/l, H2O, 20℃)[4] |
Synthesis
A common method for the synthesis of 1-dimethylamino-2-propanol involves the reaction of propylene (B89431) oxide with dimethylamine (B145610). This reaction is typically carried out in a suitable solvent and may be catalyzed. Another synthetic route involves the isomerization of 2-dimethylamino-1-propanol.[9]
Below is a generalized workflow for the synthesis of 1-dimethylamino-2-propanol.
Caption: Generalized Synthesis Workflow
Spectroscopic Data
The structure of 1-dimethylamino-2-propanol can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the different protons in the molecule. The methyl protons of the dimethylamino group would appear as a singlet, while the protons of the ethyl group would show more complex splitting patterns (a doublet for the CH3 group and a multiplet for the CH group). The methylene (B1212753) protons adjacent to the nitrogen would also appear as a multiplet, and the hydroxyl proton would be a broad singlet.[10]
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A C-N stretching vibration would be observed around 1250-1020 cm⁻¹.[7]
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[7]
Table 3: Summary of Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals for N(CH₃)₂, CH₃, CH, CH₂, OH protons |
| ¹³C NMR | Peaks for all five carbon atoms |
| IR | Broad O-H stretch (~3300 cm⁻¹), C-N stretch (~1100 cm⁻¹) |
| Mass Spec | Molecular ion peak at m/z = 103.16 |
Applications in Research and Drug Development
1-Dimethylamino-2-propanol, particularly its chiral forms, is a valuable tool in asymmetric synthesis.[1]
-
Chiral Auxiliary and Ligand: It can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a stereoselective reaction.[1] It also functions as a bidentate ligand, coordinating to metal centers to create a chiral environment for catalysis.[1]
-
Precursor for Biologically Active Compounds: Its existing stereocenter makes it an important starting material for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs).[1]
-
Pharmaceutical Formulations: It is a component of Inosine pranobex, a drug that has been shown to have immunomodulatory effects.[2][5]
The role of (S)-(+)-1-dimethylamino-2-propanol as a chiral ligand in asymmetric catalysis is depicted in the following diagram.
Caption: Role in Asymmetric Synthesis
Experimental Protocols
Synthesis of 1-Dimethylamino-2-propanol
Objective: To synthesize 1-dimethylamino-2-propanol from propylene oxide and dimethylamine.
Materials:
-
Propylene oxide
-
Dimethylamine (40% aqueous solution)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dimethylamine solution and methanol.
-
Cool the mixture in an ice bath.
-
Slowly add propylene oxide to the cooled solution while stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product is then purified by fractional distillation.
Spectroscopic Analysis: ¹H NMR
Objective: To obtain a ¹H NMR spectrum of 1-dimethylamino-2-propanol.
Materials:
-
1-Dimethylamino-2-propanol sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount (5-10 mg) of the purified 1-dimethylamino-2-propanol in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Cap the NMR tube and gently shake to ensure the sample is fully dissolved.
-
Place the NMR tube in the spinner turbine and adjust the depth.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum.
-
Integrate the peaks and assign them to the corresponding protons in the molecule.
Spectroscopic Analysis: Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of 1-dimethylamino-2-propanol.
Materials:
-
1-Dimethylamino-2-propanol sample
-
FTIR spectrometer with a liquid sample cell (e.g., NaCl plates)
-
Dropper
Procedure:
-
Ensure the liquid sample cell is clean and dry.
-
Place a small drop of the 1-dimethylamino-2-propanol sample onto one of the salt plates.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin film.
-
Mount the sample cell in the FTIR spectrometer.
-
Acquire the background spectrum (air).
-
Acquire the sample spectrum.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
References
- 1. (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 | Benchchem [benchchem.com]
- 2. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. 1-Dimethylamino-2-propanol | 108-16-7 [chemicalbook.com]
- 5. 1 Dimethylamino 2 Propanol, C5H13NO, 108-16-7, N N Dimethyl 2 Hydroxypropylamine [mallakchemicals.com]
- 6. 1-(DIMETHYLAMINO)PROPAN-2-OL | CAS 108-16-7 [matrix-fine-chemicals.com]
- 7. 2-Propanol, 1-(dimethylamino)- [webbook.nist.gov]
- 8. (S)-(+)-1-Dimethylamino-2-propanol | C5H13NO | CID 6950248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents [patents.google.com]
- 10. 1-Dimethylamino-2-propanol(108-16-7) 1H NMR [m.chemicalbook.com]
